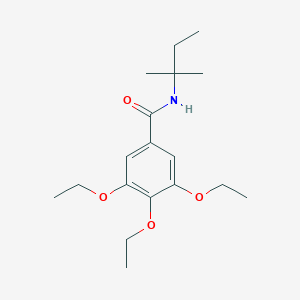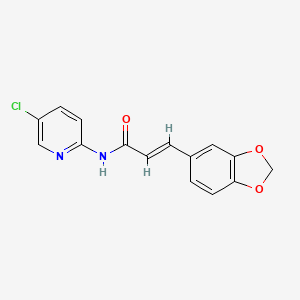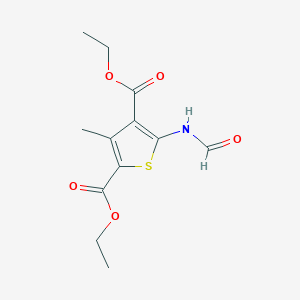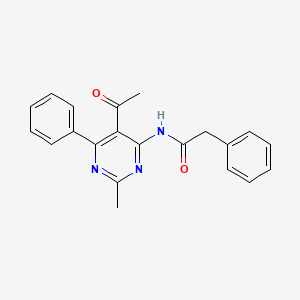![molecular formula C15H24N2O B5806153 1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B5806153.png)
1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
1-Ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties .
In the pharmaceutical industry, this compound may be explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it can be used in the synthesis of other biologically active piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Ethyl-N-[1-(2-methoxyphenyl)ethyl]piperidin-4-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Piperidinones: These compounds contain a carbonyl group in the piperidine ring and have different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17-10-8-14(9-11-17)16-12-13-6-4-5-7-15(13)18-2/h4-7,14,16H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFUCSGOHHGKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)

![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)


![BENZYL {[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE](/img/structure/B5806124.png)

![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)


![(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B5806183.png)

![5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)
